molecular formula C19H20N2O4 B2649207 [(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 2184130-77-4

[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2649207
CAS No.: 2184130-77-4
M. Wt: 340.379
InChI Key: HPSMJXQITLNHBT-UHFFFAOYSA-N
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Description

[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetamidophenyl group, a carbamoyl group, and a methyl 2-(4-methylphenyl)acetate group .

Properties

IUPAC Name

[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-3-5-15(6-4-13)11-19(24)25-12-18(23)21-17-9-7-16(8-10-17)20-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSMJXQITLNHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then reacted with isocyanates to introduce the carbamoyl group. Finally, the esterification of the resulting compound with 2-(4-methylphenyl)acetic acid yields the target compound .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves the use of catalysts to enhance the reaction rates and improve yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound [(4-acetamidophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O3C_{17}H_{20}N_{2}O_{3}, with a molecular weight of approximately 300.36 g/mol. The compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and antimicrobial properties. The structure can be represented as follows:

 4 acetamidophenyl carbamoyl methyl 2 4 methylphenyl acetate\text{ 4 acetamidophenyl carbamoyl methyl 2 4 methylphenyl acetate}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing carbamate moieties. For instance, derivatives of carbamates have shown significant cytotoxic effects against various cancer cell lines. In a study assessing the activity of similar structures, certain derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells, indicating strong antiproliferative effects .

Enzyme Inhibition

Compounds with similar structural features have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission processes, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer’s. In related research, several carbamate derivatives demonstrated potent AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM . The presence of aromatic groups in the structure is believed to enhance binding affinity through non-covalent interactions.

Antimicrobial Properties

The antimicrobial efficacy of carbamate-containing compounds has also been documented. Compounds structurally similar to this compound have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Case Study 1: Inhibition of Cholinesterases

In a comparative study on the inhibition of cholinesterases by carbamate derivatives, one compound exhibited an IC50 value of 38.98 µM against AChE, outperforming established inhibitors like rivastigmine. This highlights the potential of this compound as a candidate for further development in treating cognitive disorders .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A recent investigation into the cytotoxic effects of carbamate derivatives revealed that some compounds exhibited IC50 values below 1 µM against human cancer cell lines, suggesting that modifications to the phenyl ring significantly enhance anticancer activity. Such findings warrant further exploration into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .

Data Table: Biological Activity Summary

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase38.98
BChE InhibitionButyrylcholinesterase1.60
CytotoxicityHCT-15 Cancer Cells<1
Antimicrobial ActivityVarious Bacterial StrainsVariable

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